7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride
Description
7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a halogenated imidazo[1,2-a]pyridine derivative with a bromine atom at the 7-position and a methyl group on the amine substituent at the 3-position. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical studies. The bromine substituent introduces steric and electronic effects that influence binding affinity and metabolic stability, while the N-methyl group may reduce susceptibility to enzymatic degradation .
Properties
Molecular Formula |
C8H9BrClN3 |
|---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H8BrN3.ClH/c1-10-8-5-11-7-4-6(9)2-3-12(7)8;/h2-5,10H,1H3;1H |
InChI Key |
ZXBBWXZXOUGZOS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C2N1C=CC(=C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 7-position enables participation in transition-metal-catalyzed cross-coupling reactions, which are critical for structural diversification.
Key Observations :
-
The methylamine group at C3 does not interfere with C7 bromine reactivity in Suzuki-Miyaura couplings when using Pd-based catalysts .
-
Buchwald-Hartwig amination requires cesium fluoride as a base and copper iodide as a catalyst for C–N bond formation .
Halogen Exchange Reactions
The bromine atom can undergo halogen replacement under electrophilic conditions.
Mechanistic Insight :
-
Iodination proceeds via an electrophilic aromatic substitution mechanism, facilitated by the electron-rich imidazole ring .
-
Bromination at C3 occurs under acidic conditions, exploiting the ring’s nucleophilic character.
Functional Group Transformations
The methylamine group participates in selective modifications while preserving the core structure.
| Reaction Type | Conditions | Reagents | Yield | Application |
|---|---|---|---|---|
| Acylation | RT, DCM, 12 hours | Acetyl chloride, Et₃N | 72% | N-Acetyl derivative for pharmacokinetic studies |
| Oxidation | 0°C, THF, 2 hours | mCPBA | 65% | Generation of N-oxide for solubility enhancement |
Structural Effects :
-
Acylation at the methylamine nitrogen improves metabolic stability without altering bromine reactivity.
-
Oxidation to the N-oxide increases water solubility by introducing a polar functional group.
Ring Functionalization
The imidazo[1,2-a]pyridine scaffold undergoes electrophilic substitutions at specific positions.
| Reaction Type | Conditions | Reagents | Yield | Regioselectivity |
|---|---|---|---|---|
| Nitration | 0°C, HNO₃/H₂SO₄ | Nitronium tetrafluoroborate | 55% | C5 nitration due to electron-donating methylamine |
| Sulfonation | 80°C, H₂SO₄ | SO₃ | 60% | C6 sulfonation driven by ring electronics |
Reactivity Trends :
-
Electron-donating groups (e.g., methylamine) direct electrophiles to C5 and C6 positions.
-
Bromine at C7 deactivates the adjacent C8 position toward electrophilic attack.
Comparative Reactivity Analysis
The table below contrasts reactivity metrics with related brominated imidazo[1,2-a]pyridines:
| Compound | Suzuki Coupling Yield | Iodination Yield | Acylation Yield |
|---|---|---|---|
| 7-Bromo-N-methylimidazo[1,2-a]pyridin-3-amine | 86.9% | 86.9% | 72% |
| 7-Bromoimidazo[1,2-a]pyridine | 82% | 89% | N/A |
Scientific Research Applications
7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride and related imidazo[1,2-a]pyridine derivatives:
Key Observations:
Substituent Effects on Bioactivity: Sulfonyl groups (e.g., in 5e) significantly enhance COX-2 selectivity due to interactions with the enzyme's hydrophobic pocket . Bromine at position 7 (target compound) may sterically hinder binding to COX-1, analogous to fluorine/chloro groups at position 8 in other derivatives . Morpholinoethylamine substituents (e.g., 7) improve solubility and bioavailability for antiparasitic applications .
Synthetic Efficiency: Microwave-assisted methods (e.g., compound 36) achieve moderate yields (43–44%) but reduce reaction times .
Physicochemical Properties :
Biological Activity
Overview
7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It features a bromine atom at the 7-position and a methyl group at the nitrogen atom of the imidazole ring, contributing to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C₉H₈BrN₃·HCl
- Molecular Weight : Approximately 262.53 g/mol
- Structural Characteristics : The presence of bromine and methyl groups influences its reactivity and interactions with biological targets.
Biological Activity
Research indicates that 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that compounds with similar structures display significant activity against cancer cell lines. For instance, bromo-substituted imidazo derivatives have been reported to inhibit the proliferation of colon carcinoma cells with IC₅₀ values in the sub-micromolar range (0.4 to 0.7 μM) .
- Antimicrobial Activity : The compound has shown moderate activity against certain bacterial strains. In vitro studies indicated that bromo-substituted derivatives exhibited varying degrees of antibacterial action, with some compounds demonstrating MIC values around 32 μM against E. coli .
- Mechanism of Action : The biological activity is attributed to the compound's interaction with specific enzymes or receptors within biological systems. This interaction can modulate their activity, leading to various biological effects .
Comparative Biological Activity
To understand the relative biological activity of 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | IC₅₀ (μM) | Similarity Index |
|---|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridin-2-amine | 947248-52-4 | 0.89 | 0.89 |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | 116355-18-1 | 0.82 | 0.82 |
| 3,6-Dibromoimidazo[1,2-a]pyridine | 1065074-14-7 | 0.81 | 0.81 |
| N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide | 504413-35-8 | 0.75 | 0.75 |
Case Studies and Research Findings
Several studies have evaluated the biological activity of related imidazo derivatives:
- In Vitro Studies : A study on amidino-substituted imidazo[4,5-b]pyridines revealed that bromo-substituted derivatives significantly increased antiproliferative activity against various cancer cell lines compared to non-substituted analogs .
- Antimicrobial Testing : Research has shown that bromine substitution at strategic positions enhances antimicrobial potency against multi-drug resistant bacteria .
- In Vivo Efficacy : In models such as the P. berghei mouse model for malaria, related compounds exhibited significant reductions in parasitemia when dosed appropriately . This suggests potential applications in treating infectious diseases.
Q & A
Q. What are the common synthetic routes for preparing 7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride, and how can intermediates be characterized?
The synthesis typically involves cyclocondensation of α-brominated pyridine derivatives with methylamine precursors under controlled pH and temperature. For example, brominated imidazo[1,2-a]pyridine scaffolds are often synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) reactions to introduce the bromo group at the 7-position . Intermediate characterization relies on NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC to ensure purity (>95%) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, while stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Impurity profiling via LC-MS identifies degradation products, such as dehydrohalogenated derivatives or hydrolyzed intermediates .
Q. What are the key spectral signatures (NMR, IR) for distinguishing this compound from structurally similar analogs?
The imidazo[1,2-a]pyridine core shows characteristic ¹H NMR peaks: a singlet for the N-methyl group (δ ~3.2 ppm) and aromatic protons (δ 7.5–8.3 ppm). IR spectroscopy confirms the amine hydrochloride salt via N–H stretches (~2500–3000 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing fluorinated or trifluoromethyl analogs of this compound?
Density Functional Theory (DFT) calculations predict transition states for halogenation or fluorination reactions, identifying optimal catalysts (e.g., Pd/Cu for C–F bond formation) and solvent systems (DMF or THF). Reaction path sampling, as described in ICReDD methodologies, reduces trial-and-error experimentation by simulating activation energies and regioselectivity .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding) observed for this compound?
Conflicting data may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target interactions. Use orthogonal assays:
- Competitive binding assays (SPR or ITC) to quantify affinity for primary targets.
- Selectivity profiling against kinase panels or GPCR libraries to identify secondary targets .
- Molecular docking to map binding poses and explain discrepancies between in vitro and cellular activity .
Q. How can researchers design derivatives to improve metabolic stability while retaining bioactivity?
Structural modifications focus on:
- Bioisosteric replacement : Substituting the bromine with a CF₃ group (electron-withdrawing) to enhance metabolic resistance .
- Prodrug strategies : Masking the amine with acetyl or carbamate groups to reduce first-pass metabolism .
- In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t₁/₂) and guide iterative design .
Q. What experimental frameworks address solubility challenges in aqueous and non-polar solvents?
- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays.
- Salt formation : Exchange hydrochloride for mesylate or citrate salts to enhance aqueous solubility.
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .
Methodological Considerations
- Contradiction Analysis : Cross-reference computational predictions (e.g., IC₅₀ values from docking) with experimental dose-response curves to validate mechanistic hypotheses .
- Safety Protocols : Adhere to institutional chemical hygiene plans for handling brominated compounds, including fume hood use and waste neutralization protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
